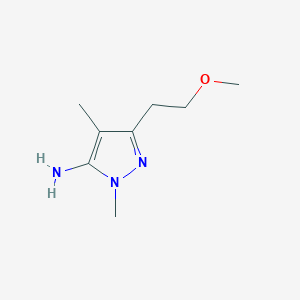

3-(2-Methoxyethyl)-1,4-dimethyl-1H-pyrazol-5-amine

Beschreibung

3-(2-Methoxyethyl)-1,4-dimethyl-1H-pyrazol-5-amine is a pyrazole-based amine derivative characterized by a methoxyethyl substituent at the 3-position and methyl groups at the 1- and 4-positions. Pyrazole derivatives are widely explored in medicinal and materials chemistry due to their versatile reactivity, hydrogen-bonding capacity, and ability to modulate biological targets.

Eigenschaften

Molekularformel |

C8H15N3O |

|---|---|

Molekulargewicht |

169.22 g/mol |

IUPAC-Name |

5-(2-methoxyethyl)-2,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C8H15N3O/c1-6-7(4-5-12-3)10-11(2)8(6)9/h4-5,9H2,1-3H3 |

InChI-Schlüssel |

WRKMIBIAFDKMMJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N(N=C1CCOC)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Substitution Reaction

The nucleophilic substitution reaction involves the reaction of 1,4-dimethyl-1H-pyrazol-5-amine with 2-methoxyethyl chloride. This method is widely used due to its efficiency and the availability of starting materials.

- Reagents: 1,4-dimethyl-1H-pyrazol-5-amine, 2-methoxyethyl chloride, potassium carbonate or sodium hydroxide.

- Conditions: Basic conditions, typically in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Alternative Synthesis Methods

While the nucleophilic substitution is the most common method, alternative approaches can be explored, especially those involving direct preparation of pyrazoles from primary amines. However, these methods are less common and often require specific conditions and reagents.

Reaction Optimization and Industrial Applications

In industrial settings, continuous flow reactors may be employed to scale up production while optimizing reaction conditions to enhance yield and minimize by-products. This approach allows for better control over temperature, pressure, and reagent flow, which are critical for achieving high yields and purity.

Continuous Flow Reactors

- Advantages: Enhanced yield, reduced by-products, improved safety, and cost-effectiveness.

- Challenges: Requires precise control over reaction conditions and equipment setup.

Biological Properties and Applications

3-(2-Methoxyethyl)-1,4-dimethyl-1H-pyrazol-5-amine exhibits potential antimicrobial and anti-inflammatory properties. Its mechanism of action may involve interactions with specific enzymes or receptors, leading to various biological effects. These properties make it a candidate for further investigation in drug development and therapeutic applications.

Antimicrobial Properties

- Mechanism: Involves disrupting microbial cell membranes or interfering with essential microbial enzymes.

- Potential Applications: Development of new antimicrobial agents.

Anti-inflammatory Properties

- Mechanism: May involve inhibition of inflammatory pathways or modulation of immune responses.

- Potential Applications: Treatment of inflammatory diseases.

Comparison with Other Pyrazole Derivatives

The presence of the methoxyethyl group in 3-(2-Methoxyethyl)-1,4-dimethyl-1H-pyrazol-5-amine imparts specific chemical and physical properties that differentiate it from other pyrazole derivatives. This unique feature enhances its utility in various applications, particularly in pharmaceuticals and material science.

Structural Features

| Compound Name | Structural Features | Distinguishing Factors |

|---|---|---|

| 1,4-Dimethyl-1H-pyrazol-5-amine | Lacks methoxyethyl group | Different reactivity and solubility properties |

| 3-(2-Ethoxyethyl)-1,4-dimethyl-1H-pyrazol-5-amine | Ethoxy group instead of methoxy | Variations in biological activity |

| 3-Methyl-1H-pyrazol-4-amine | Methyl group at position 3 | Different pharmacological profile |

| 4-Amino-5-methyl-1H-pyrazole | Amino group at position 4 | Different functional properties |

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methoxyethyl)-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(2-Methoxyethyl)-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(2-Methoxyethyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical data for 3-(2-Methoxyethyl)-1,4-dimethyl-1H-pyrazol-5-amine and related derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position 3) | Key Features |

|---|---|---|---|---|

| 3-(2-Methoxyethyl)-1,4-dimethyl-1H-pyrazol-5-amine* | C₈H₁₅N₃O | 169.23 (calculated) | 2-Methoxyethyl | Polar, electron-donating group |

| 3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine | C₁₁H₁₂BrN₃ | 266.14 | 4-Bromophenyl | Halogenated, electron-withdrawing |

| 3-(4-Iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine | C₁₁H₁₂IN₃ | 313.14 | 4-Iodophenyl | Heavy halogen, enhances lipophilicity |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | C₁₀H₁₁N₃ | 173.22 | Phenyl | Aromatic, planar structure |

| 3-{dispiro[2.0.2⁴.1³]heptan-7-yl}-1,4-dimethyl-1H-pyrazol-5-amine | C₁₂H₁₇N₃ | 203.28 | Spirocyclic | Steric hindrance, 3D complexity |

Key Observations:

- This is critical for pharmacokinetic properties in drug design .

- Molecular Weight : Halogenated derivatives (e.g., bromo, iodo) exhibit higher molecular weights due to heavy atoms, which may influence bioavailability and diffusion rates .

Reactivity Trends:

- Methoxyethyl Group : The ether linkage in the methoxyethyl group may participate in hydrogen bonding, enhancing interactions with biological targets or solvents.

- Halogenated Derivatives : Bromo and iodo groups enable further functionalization (e.g., cross-coupling reactions), making them versatile intermediates in medicinal chemistry .

Biologische Aktivität

3-(2-Methoxyethyl)-1,4-dimethyl-1H-pyrazol-5-amine is a pyrazole derivative that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound exhibits promising antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in drug development.

Chemical Structure and Synthesis

The compound is characterized by a methoxyethyl substituent at the 3-position and two methyl groups at the 1 and 4 positions of the pyrazole ring. Its synthesis typically involves the nucleophilic substitution reaction of 1,4-dimethyl-1H-pyrazol-5-amine with 2-methoxyethyl chloride under basic conditions, often utilizing potassium carbonate or sodium hydroxide to facilitate the reaction .

Antimicrobial Properties

Research indicates that 3-(2-Methoxyethyl)-1,4-dimethyl-1H-pyrazol-5-amine exhibits significant antimicrobial activity. In various studies, it has shown effectiveness against a range of bacterial strains, including E. coli and S. aureus. The mechanism of action likely involves interference with cellular processes or inhibition of specific enzymes that are crucial for bacterial survival .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. In vitro studies have reported its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential utility in treating inflammatory conditions. For instance, compounds related to this pyrazole derivative have shown up to 85% inhibition of TNF-α at specific concentrations .

The exact mechanism by which 3-(2-Methoxyethyl)-1,4-dimethyl-1H-pyrazol-5-amine exerts its biological effects is still under investigation. It is hypothesized that the compound interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms. This interaction may lead to modulation of biochemical processes that result in therapeutic effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(2-Methoxyethyl)-1,4-dimethyl-1H-pyrazol-5-amine, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Distinguishing Factors |

|---|---|---|

| 1,4-Dimethyl-1H-pyrazol-5-amine | Lacks methoxyethyl group | Different reactivity and solubility properties |

| 3-(2-Ethoxyethyl)-1,4-dimethyl-1H-pyrazol-5-amine | Ethoxy group instead of methoxy | Variations in biological activity |

| 3-Methyl-1H-pyrazol-4-amine | Methyl group at position 3 | Different pharmacological profile |

| 4-Amino-5-methyl-1H-pyrazole | Amino group at position 4 | Different functional properties |

The presence of the methoxyethyl group in this compound enhances its solubility and reactivity compared to other pyrazole derivatives .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related pyrazole compounds:

- Antitubercular Activity : A study demonstrated that pyrazole derivatives could inhibit Mycobacterium tuberculosis effectively when tested against standard drugs .

- Anti-inflammatory Activity : Research indicated that certain pyrazole derivatives exhibited comparable anti-inflammatory effects to established drugs like dexamethasone .

- Antimicrobial Efficacy : A series of novel pyrazoles were synthesized and tested against various bacterial strains, showing promising results against resistant strains .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-(2-Methoxyethyl)-1,4-dimethyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves multistep alkylation and amination of pyrazole precursors. Key steps include:

Alkylation : Introducing the 2-methoxyethyl group via nucleophilic substitution under reflux in ethanol or acetonitrile.

Amination : Selective amination at the 5-position using ammonia or ammonium acetate in a polar aprotic solvent.

Critical conditions include temperature control (60–80°C for alkylation) and inert atmosphere (N₂/Ar) to prevent oxidation. Yields >70% are achievable with strict stoichiometric ratios and catalyst optimization (e.g., K₂CO₃ for deprotonation) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxyethyl resonance at δ 3.2–3.5 ppm) and methyl group integration .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 210.1).

- FT-IR : Identifies amine N-H stretches (~3350 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can the alkylation step be optimized to reduce by-products like N-overalkylated species?

- Answer :

- Solvent Selection : Use acetonitrile over DMF to minimize side reactions due to its lower polarity .

- Catalyst Screening : Pd/C (1 mol%) enhances regioselectivity for the methoxyethyl group .

- Kinetic Control : Stepwise addition of alkylating agents at 0–5°C suppresses overalkylation .

- Table 1 : Comparison of alkylation conditions:

| Solvent | Temp (°C) | Catalyst | Yield (%) | By-products (%) |

|---|---|---|---|---|

| Ethanol | 80 | None | 65 | 15 |

| Acetonitrile | 60 | Pd/C | 82 | 5 |

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

- Answer : Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Assays : Use uniform cell lines (e.g., HEK293 for receptor binding) and controls.

- Metabolite Profiling : LC-MS/MS to rule out degradation products interfering with activity .

- Dose-Response Repetition : Triplicate experiments with statistical validation (p < 0.05) .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., kinases)?

- Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with ATP-binding pockets (e.g., CDK2).

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .

- QSAR Modeling : Correlate substituent effects (e.g., methoxyethyl hydrophobicity) with inhibitory potency .

Q. How does the methoxyethyl group influence the compound’s pharmacokinetic profile compared to analogs?

- Answer :

- Lipophilicity : Methoxyethyl increases logP by ~0.5 vs. ethyl analogs, enhancing membrane permeability .

- Metabolic Stability : CYP3A4 oxidation of the methoxy group generates a hydroxyl metabolite, detectable via hepatic microsome assays .

- Table 2 : Key PK parameters:

| Analog (R-group) | t₁/₂ (h) | Cmax (µg/mL) | AUC₀–24 (µg·h/mL) |

|---|---|---|---|

| Methoxyethyl | 4.2 | 12.3 | 98.5 |

| Ethyl | 3.1 | 9.8 | 72.4 |

Methodological Notes

- Synthesis Optimization : Prioritize inert conditions and catalytic systems to suppress side reactions .

- Bioactivity Validation : Cross-validate cell-based assays with in silico models to ensure reproducibility .

- Structural Uniqueness : The methoxyethyl group distinguishes this compound from simpler alkylpyrazoles, enabling tailored drug design .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.